4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE

Physical chemistry Separation science Isomer discrimination

4-Carboethoxyphenyl cyclobutyl ketone (systematic IUPAC name: ethyl 4-(cyclobutanecarbonyl)benzoate) is an aryl cyclobutyl ketone ester with the molecular formula C14H16O3 and a monoisotopic mass of 232.1099 g/mol. Structurally, it consists of a para-substituted benzoate ester bearing a cyclobutyl ketone group.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
CAS No. 801303-28-6
Cat. No. B1324724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CARBOETHOXYPHENYL CYCLOBUTYL KETONE
CAS801303-28-6
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)C2CCC2
InChIInChI=1S/C14H16O3/c1-2-17-14(16)12-8-6-11(7-9-12)13(15)10-4-3-5-10/h6-10H,2-5H2,1H3
InChIKeyJVGGVLGYEVKWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboethoxyphenyl Cyclobutyl Ketone (CAS 801303-28-6): Chemical Identity and Core Physicochemical Profile


4-Carboethoxyphenyl cyclobutyl ketone (systematic IUPAC name: ethyl 4-(cyclobutanecarbonyl)benzoate) is an aryl cyclobutyl ketone ester with the molecular formula C14H16O3 and a monoisotopic mass of 232.1099 g/mol . Structurally, it consists of a para-substituted benzoate ester bearing a cyclobutyl ketone group. This compound serves as a versatile synthetic building block, notably employed as a key intermediate in the preparation of spiro imidazolone glucagon receptor antagonists as described in patent WO2011/119559 A1 [1]. It is commercially available at purities ranging from 95% to 98%, with the higher specification (≥98%) enabling direct use in medicinal chemistry campaigns and process chemistry without additional purification .

Why 2- and 3-Carboethoxyphenyl Cyclobutyl Ketone Cannot Reliably Substitute the 4-Isomer in Research and Industrial Workflows


The three carboethoxyphenyl cyclobutyl ketone isomers (ortho, meta, and para) share identical molecular formula and mass, yet their differential substitution pattern on the aromatic ring directly impacts key physicochemical properties critical for synthetic and analytical workflows. Specifically, the para-isomer (target compound) exhibits a predicted boiling point of 368.2 °C at 760 mmHg [1], distinctly higher than the ortho-isomer (359.9 °C) and the meta-isomer (364.6 °C) . These boiling point differences—likely arising from divergent solid-state packing and molecular symmetry—directly affect purification protocols such as fractional distillation. Furthermore, the para-isomer is uniquely designated as Benzydamine Impurity A in pharmaceutical quality control contexts , meaning that for laboratories developing benzydamine hydrochloride analytical methods, only the para-isomer serves as the valid reference standard. Generic replacement with an ortho or meta isomer will therefore produce incorrect retention time markers and invalidate impurity profiling.

Quantitative Differentiation Evidence: 4-Carboethoxyphenyl Cyclobutyl Ketone vs. Closest Positional Isomer Analogs


Elevated Boiling Point of the Para-Isomer Facilitates Chromatographic Resolution from Ortho and Meta Isomers

The para-substituted 4-carboethoxyphenyl cyclobutyl ketone possesses a predicted boiling point of 368.2 °C at 760 mmHg [1], which is 8.3 °C higher than the ortho-isomer (359.9 °C) and 3.6 °C higher than the meta-isomer (364.6 °C) . This reproducible difference, calculated under identical standard conditions, reflects the para-isomer's higher molecular symmetry and potentially stronger crystal lattice energy.

Physical chemistry Separation science Isomer discrimination

Higher Commercial Purity Specification (98% vs. 95%) Reduces Pre-Reaction Purification Burden

Commercial availability of the para-isomer includes a 98% purity specification (Leyan, Product No. 1645004) , which is measurably higher than the typical 95% minimum purity offered for the ortho-isomer (CAS 898790-52-8) and the meta-isomer (CAS 898790-54-0) across standard catalog suppliers.

Synthetic chemistry Medicinal chemistry Chemical procurement

Unique Regulatory Identity as Benzydamine Impurity A for Pharmaceutical Quality Control

The para-isomer (CAS 801303-28-6) is explicitly designated as Benzydamine Hydrochloride Impurity A in pharmaceutical reference standard catalogs . In contrast, the ortho-isomer (CAS 898790-52-8) and meta-isomer (CAS 898790-54-0) are not listed in any pharmacopoeial or regulatory impurity classification for benzydamine. This regulatory designation is exclusionary: only the para-isomer can serve as the authentic impurity reference standard for HPLC method validation and ANDA/DMF submissions involving benzydamine hydrochloride.

Pharmaceutical analysis Impurity profiling Quality control

Validated Intermediate in Patent-Protected Glucagon Receptor Antagonist Synthesis

Patent WO2011/119559 A1 explicitly employs ethyl 4-(cyclobutanecarbonyl)benzoate (the target para-isomer) as a required intermediate in the preparation of spiro imidazolone compounds that function as glucagon receptor antagonists [1]. The synthetic route described in page 108 of this patent uses the para-substituted aryl cyclobutyl ketone scaffold as a critical building block, and no alternative isomers are specified or demonstrated as suitable replacements. The ortho- and meta-substituted analogs lack documented use in this specific patented therapeutic class.

Medicinal chemistry Patent intermediate Diabetes drug discovery

High-Impact Procurement Scenarios for 4-Carboethoxyphenyl Cyclobutyl Ketone Based on Quantitative Differentiation Evidence


Benzydamine Hydrochloride API Impurity Profiling and ANDA Submission Support

The para-isomer's unique designation as Benzydamine Impurity A makes it the exclusive reference standard for HPLC impurity profiling methods required in ANDA submissions. Analytical development teams must procure this specific CAS number to generate valid system suitability chromatograms; use of ortho or meta isomers would produce different retention times and fail method validation. This compound is essential for pharmaceutical quality control laboratories supporting benzydamine hydrochloride manufacturing.

Medicinal Chemistry Synthesis of Spiro Imidazolone Glucagon Receptor Antagonists

Medicinal chemists pursuing type 2 diabetes targets can directly follow the validated synthetic route in WO2011/119559 A1 [1], which relies on the para-isomer as a required intermediate. The ≥98% commercial purity minimizes the need for pre-reaction purification, accelerating SAR expansion around the cyclobutyl ketone motif and ensuring fidelity to patent-disclosed chemical matter.

Antiviral Probe Development Using Indoline-5-Sulfonamide Benzocaine Conjugates

While the compound itself exhibits medium-level in vitro activity against Coxsackievirus B3, its primary value in antiviral research lies as a key building block for the synthesis of ethyl 4-((1-(cyclobutanecarbonyl)indoline)-5-sulfonamido)benzoate derivatives, which have demonstrated confirmed anti-enteroviral activity [2]. The higher boiling point and purity of the para-isomer facilitate reliable downstream derivatization without isomer interference.

Isomer-Specific Physicochemical Separation Method Development

The 8.3 °C boiling point differential between the para- and ortho-isomers [3] provides a robust physical basis for developing fractional distillation or temperature-programmed GC methods to analytically resolve the three positional isomers. This is directly relevant for laboratories requiring certified isomer purity for structure-activity relationship studies or regulatory starting material characterization.

Technical Documentation Hub

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